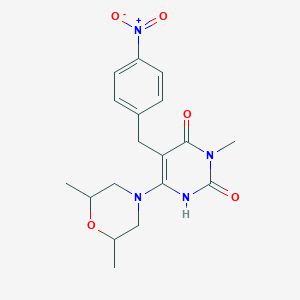
4-(2,6-Dimethylmorpholin-4-YL)-6-hydroxy-1-methyl-5-(4-nitrobenzyl)-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dimethylmorpholin-4-YL)-6-hydroxy-1-methyl-5-(4-nitrobenzyl)-1H-pyrimidin-2-one is a complex organic compound with a unique structure that includes a morpholine ring, a pyrimidine core, and a nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylmorpholin-4-YL)-6-hydroxy-1-methyl-5-(4-nitrobenzyl)-1H-pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using a nitrobenzyl halide and the pyrimidine core.
Morpholine Ring Formation: The morpholine ring is formed by reacting the intermediate with 2,6-dimethylmorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Dimethylmorpholin-4-YL)-6-hydroxy-1-methyl-5-(4-nitrobenzyl)-1H-pyrimidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrobenzyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typically employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Hydrolysis: Formation of carboxylic acids or alcohols.
Aplicaciones Científicas De Investigación
4-(2,6-Dimethylmorpholin-4-YL)-6-hydroxy-1-methyl-5-(4-nitrobenzyl)-1H-pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on biological systems.
Mecanismo De Acción
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-YL)-6-hydroxy-1-methyl-5-(4-nitrobenzyl)-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with enzymes or receptors in biological systems. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The morpholine ring provides structural stability and can participate in various chemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline
- (2,4-Dimethoxyphenyl)(2,6-dimethylmorpholin-4-yl)methanethione
Uniqueness
4-(2,6-Dimethylmorpholin-4-YL)-6-hydroxy-1-methyl-5-(4-nitrobenzyl)-1H-pyrimidin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrobenzyl group, hydroxyl group, and morpholine ring in a single molecule allows for a wide range of chemical transformations and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H22N4O5 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
6-(2,6-dimethylmorpholin-4-yl)-3-methyl-5-[(4-nitrophenyl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H22N4O5/c1-11-9-21(10-12(2)27-11)16-15(17(23)20(3)18(24)19-16)8-13-4-6-14(7-5-13)22(25)26/h4-7,11-12H,8-10H2,1-3H3,(H,19,24) |
Clave InChI |
WMUKGSDYENRNLA-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C2=C(C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


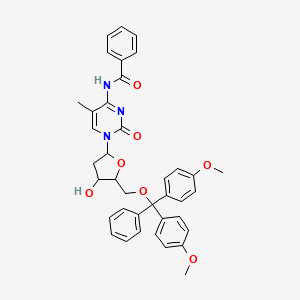
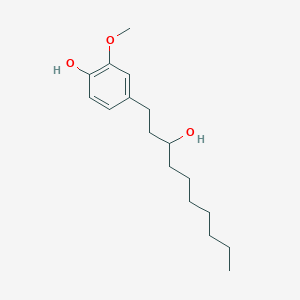
![1-Amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate](/img/structure/B13389393.png)

![(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13389406.png)


![2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine](/img/structure/B13389419.png)
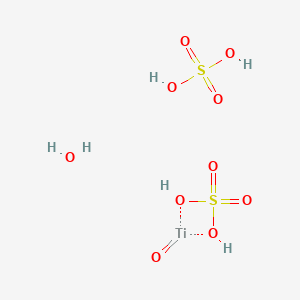
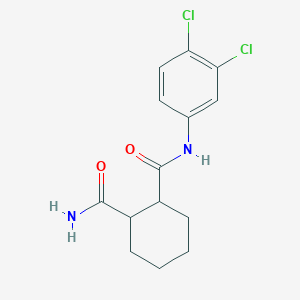
![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)
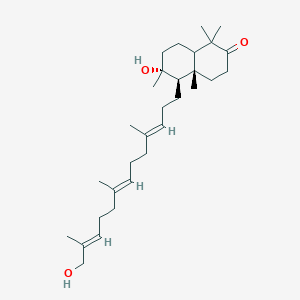
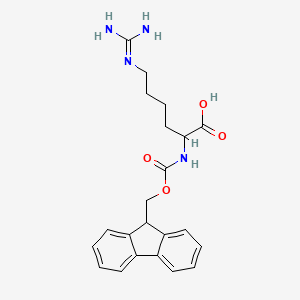
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride](/img/structure/B13389469.png)
